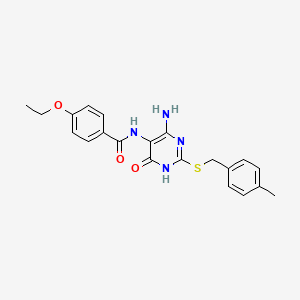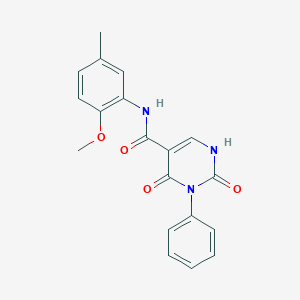
N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrimidine derivatives, a group of compounds known for their wide range of biological activities and applications in pharmaceutical and medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions including cyclization, alkylation, and substitution reactions. A study on the synthesis and characterization of various pyrimidine derivatives highlights the versatility of synthetic routes, involving reactions such as cyclization of amidines and chloroacetamides or the reaction of bromopyrimidine with triisopropylborate for boronic acid derivatives (Saygılı et al., 2004)(Saygılı, N., Batsanov, A., & Bryce, M. (2004)).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the spatial arrangement and electronic structure, is crucial for their chemical behavior and interaction with biological targets. Crystal structure analysis can reveal how substituent groups influence the overall molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which is significant for the bioactivity of the compounds (Low et al., 2007)(Low, J. N., Trilleras, J., Cobo, J., Marchal, A., & Glidewell, C. (2007)).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity can be significantly altered by substituents, affecting the chemical stability and reactivity of the compound (Brown & Lee, 1970)(Brown, D. J., & Lee, T. C. (1970)).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of pyrimidine derivatives are influenced by their molecular structure. These properties are critical for the formulation and delivery of these compounds in pharmaceutical applications. Studies on the synthesis and characterization of pyrimidine derivatives provide valuable insights into how structural modifications can impact these physical properties (Ceylan et al., 2016)(Ceylan, Ü., Hacıyusufoğlu, M. E., Yalçınc, Ş. P., Sönmez, M., & Aygün, M. (2016)).
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide is utilized in the synthesis of various novel compounds. For example, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds show promising cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic activity, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Anticancer Research
This compound is also involved in the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such research is crucial for developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).
Antiviral Activity
Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are closely related to this compound, has shown that these compounds can inhibit retrovirus replication in cell culture. This indicates potential antiviral applications, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
NF-kappaB and AP-1 Gene Expression Inhibition
The compound has been studied for its role in inhibiting NF-kappaB and AP-1 gene expression. This area of research is significant for understanding and potentially treating diseases involving these transcription factors, such as inflammation and cancer (Palanki et al., 2000).
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-8-9-16(26-2)15(10-12)21-17(23)14-11-20-19(25)22(18(14)24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQDXFPONOEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)
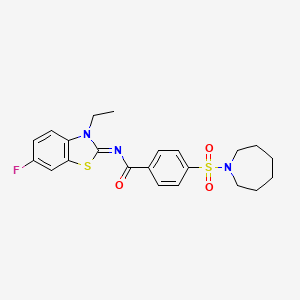
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)
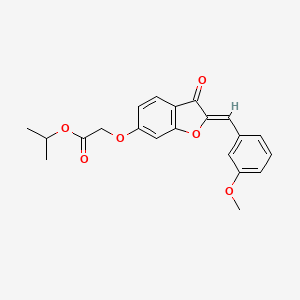
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

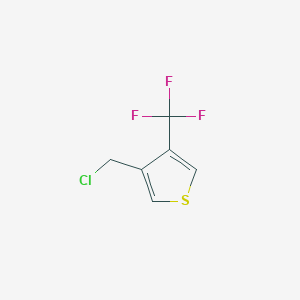
![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)


